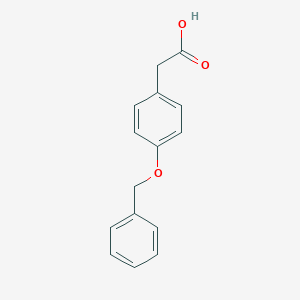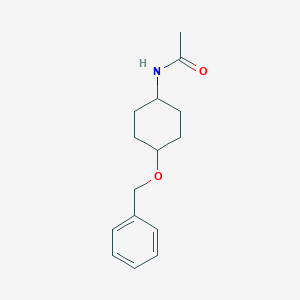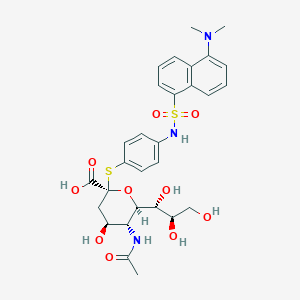
Dansyl-apta-ner
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dansyl-apta-ner is a complex organic compound that combines a dansyl group, an aminophenylthio group, and a neuraminic acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-apta-ner typically involves multiple steps:
Dansylation: The dansyl group is introduced to the aminophenylthio moiety through a reaction with dansyl chloride in the presence of a base such as triethylamine.
Thioether Formation: The aminophenylthio group is then linked to the neuraminic acid derivative via a thioether bond. This step often requires a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Acetylation: The final step involves acetylation of the neuraminic acid derivative using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
Dansyl-apta-ner can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The acetyl groups can be substituted with other acyl groups using acyl chlorides in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Acyl chlorides, triethylamine.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various acylated derivatives.
科学的研究の応用
Dansyl-apta-ner has several applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the labeling of glycoproteins to study cell surface interactions and glycosylation patterns.
Medicine: Potential use in diagnostic assays for detecting specific glycoproteins or pathogens.
Industry: Utilized in the development of biosensors and other analytical tools.
作用機序
The mechanism of action of Dansyl-apta-ner involves its ability to bind to specific molecular targets, such as glycoproteins, through its neuraminic acid moiety. The dansyl group provides a fluorescent signal, allowing for the visualization and tracking of these interactions. The compound’s effects are mediated through pathways involving cell surface receptors and glycosylation processes.
類似化合物との比較
Similar Compounds
2-(N-Dansyl-4-aminophenylthio)-N-acetylneuraminic acid: Lacks the 9-O-acetyl group, which may affect its binding affinity and specificity.
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-methylneuraminic acid: Contains a methyl group instead of an acetyl group at the 9-O position, potentially altering its chemical properties and interactions.
Uniqueness
Dansyl-apta-ner is unique due to its specific combination of functional groups, which confer distinct fluorescent properties and binding capabilities. This makes it particularly useful for applications requiring precise molecular labeling and tracking.
特性
CAS番号 |
141303-70-0 |
|---|---|
分子式 |
C29H35N3O10S2 |
分子量 |
649.7 g/mol |
IUPAC名 |
(2S,4S,5R,6R)-5-acetamido-2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]sulfanyl-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C29H35N3O10S2/c1-16(34)30-25-22(35)14-29(28(38)39,42-27(25)26(37)23(36)15-33)43-18-12-10-17(11-13-18)31-44(40,41)24-9-5-6-19-20(24)7-4-8-21(19)32(2)3/h4-13,22-23,25-27,31,33,35-37H,14-15H2,1-3H3,(H,30,34)(H,38,39)/t22-,23+,25+,26+,27+,29-/m0/s1 |
InChIキー |
YRNBBVVAZPSEKQ-DWHFJZGISA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |
正規SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |
Key on ui other cas no. |
141303-70-0 |
同義語 |
2-(N-dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid dansyl-APTA-NER |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


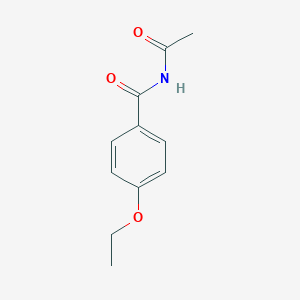
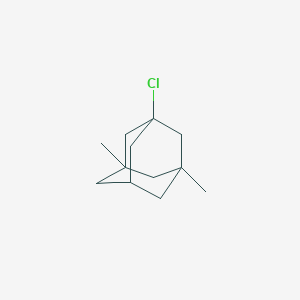
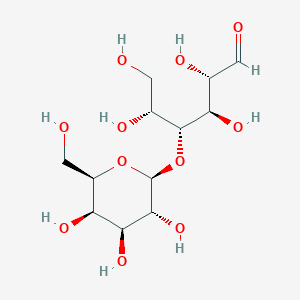
![[(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B123687.png)
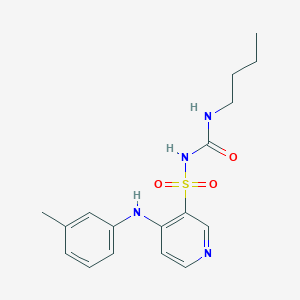
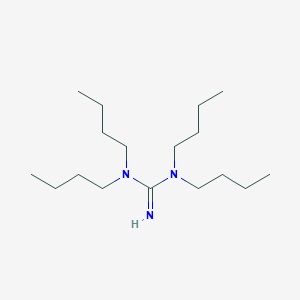
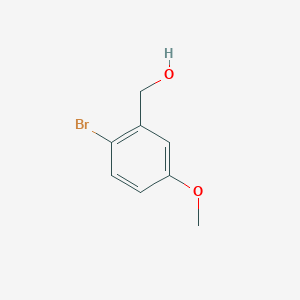
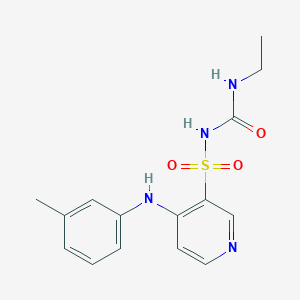
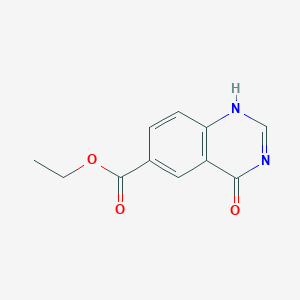
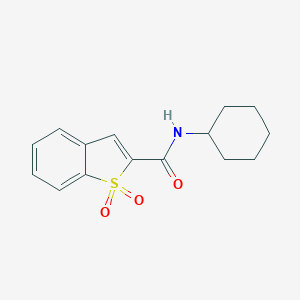
![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)

